molecular formula C9H16ClNO2 B2757869 Methyl 2-[(1R,3R,4S)-2-azabicyclo[2.2.1]heptan-3-yl]acetate;hydrochloride CAS No. 2375248-77-2

Methyl 2-[(1R,3R,4S)-2-azabicyclo[2.2.1]heptan-3-yl]acetate;hydrochloride

Cat. No.: B2757869
CAS No.: 2375248-77-2
M. Wt: 205.68
InChI Key: OIFXWPUNASZPRM-HNPMAXIBSA-N
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Description

Methyl 2-[(1R,3R,4S)-2-azabicyclo[2.2.1]heptan-3-yl]acetate hydrochloride is a bicyclic amine derivative with a norbornane-like scaffold. The compound features a methyl ester group at the 3-position of the 2-azabicyclo[2.2.1]heptane skeleton and is stabilized as a hydrochloride salt to enhance solubility and stability. This structure is pivotal in medicinal chemistry due to its conformational rigidity, which can improve target binding selectivity and metabolic stability .

Properties

IUPAC Name

methyl 2-[(1R,3R,4S)-2-azabicyclo[2.2.1]heptan-3-yl]acetate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO2.ClH/c1-12-9(11)5-8-6-2-3-7(4-6)10-8;/h6-8,10H,2-5H2,1H3;1H/t6-,7+,8+;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIFXWPUNASZPRM-HNPMAXIBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1C2CCC(C2)N1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C[C@@H]1[C@H]2CC[C@H](C2)N1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[(1R,3R,4S)-2-azabicyclo[2.2.1]heptan-3-yl]acetate;hydrochloride typically involves the following steps:

    Formation of the bicyclic structure: This can be achieved through an epimerization–lactamization cascade reaction of functionalized 4-aminoproline methyl esters.

    Methylation and hydrochloride formation: The resulting bicyclic compound is then methylated and converted to its hydrochloride salt form through standard acid-base reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is common to maintain optimal reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(1R,3R,4S)-2-azabicyclo[2.2.1]heptan-3-yl]acetate;hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are possible, particularly at the nitrogen atom, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of N-alkylated derivatives.

Scientific Research Applications

Methyl 2-[(1R,3R,4S)-2-azabicyclo[2.2.1]heptan-3-yl]acetate;hydrochloride is used in various fields of scientific research:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In studies involving enzyme inhibition and receptor binding due to its structural similarity to natural ligands.

    Industry: Used in the production of specialty chemicals and as an intermediate in organic synthesis.

Mechanism of Action

The mechanism of action of Methyl 2-[(1R,3R,4S)-2-azabicyclo[2.2.1]heptan-3-yl]acetate;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The bicyclic structure allows it to fit into binding sites with high affinity, potentially inhibiting or modulating the activity of the target. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Structural Similarities and Key Differences

The compound belongs to a broader class of 2-azabicyclo[2.2.1]heptane derivatives. Below is a comparative analysis with structurally related compounds:

Compound Structural Features Functional Groups Biological/Pharmacological Relevance References
Target Compound : Methyl 2-[(1R,3R,4S)-2-azabicyclo[2.2.1]heptan-3-yl]acetate hydrochloride 2-azabicyclo[2.2.1]heptane core, methyl ester, hydrochloride salt Ester, tertiary amine Potential intermediate in antiviral or CNS drug synthesis
tert-butyl N-{[(1R,3S,4S)-2-azabicyclo[2.2.1]heptan-3-yl]methyl}carbamate hydrochloride Same bicyclic core, tert-butyl carbamate substituent Carbamate, tertiary amine Used in peptide synthesis and as a building block for protease inhibitors
5-Fluoro-2-azabicyclo[2.2.1]heptane hydrochloride Fluorine substitution at the 5-position Fluorine, tertiary amine Enhanced metabolic stability; explored in fluorinated drug candidates
Biaryl sulfonamides (e.g., (1S,3R,4R)-4-methyl-N-((2-((S)-1-phenylethyl)-2-azabicyclo[2.2.1]heptan-3-yl)methyl)benzenesulfonamide) Bicyclic core with biaryl sulfonamide substituents Sulfonamide, tertiary amine Antiproliferative activity against cancer cell lines
Ledipasvir-related analogs Azabicyclo[2.2.1]heptane integrated into a macrocyclic structure Amide, fluorene, benzimidazole HCV NS5A inhibitors (e.g., ledipasvir)

Physicochemical Properties

  • Solubility : The hydrochloride salt form of the target compound enhances aqueous solubility compared to freebase analogs (e.g., neutral bicyclic amines in ) .
  • Stereochemical Impact : (1R,3R,4S) configuration in the target compound vs. (1S,3R,4R) in sulfonamide derivatives () alters receptor binding kinetics and metabolic pathways .

Critical Analysis of Research Trends

  • Drug Discovery : 2-azabicyclo[2.2.1]heptane derivatives are prioritized for their rigid, chiral scaffolds, which reduce off-target effects in CNS and antiviral therapies .
  • Limitations: Limited data on the target compound’s specific biological activity necessitates further studies to benchmark it against established analogs.

Biological Activity

Methyl 2-[(1R,3R,4S)-2-azabicyclo[2.2.1]heptan-3-yl]acetate;hydrochloride is a bicyclic compound with notable biological activity due to its interaction with various molecular targets, particularly in the context of neurological applications. This article explores its biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C9_9H16_{16}ClNO2_2
  • Molecular Weight : 205.68 g/mol
  • CAS Number : 2375248-77-2

The biological activity of this compound primarily arises from its ability to interact with specific receptors and enzymes within the body. The unique bicyclic structure allows for high-affinity binding to target sites, potentially modulating or inhibiting their activity.

Key Mechanisms:

  • Receptor Modulation : It may act as an agonist or antagonist at various neurotransmitter receptors, influencing signaling pathways related to cognition and mood.
  • Enzyme Inhibition : The compound can inhibit enzymes involved in neurotransmitter metabolism, thereby affecting levels of critical neurotransmitters like acetylcholine.

Biological Activity

Research has demonstrated several biological activities associated with this compound:

  • Neuroprotective Effects : Studies indicate that similar bicyclic compounds exhibit neuroprotective properties by enhancing synaptic plasticity and reducing neuroinflammation.
  • Cognitive Enhancement : Preliminary data suggest that this compound may improve cognitive function in animal models, particularly in tasks requiring memory and learning.

Case Studies

  • Cognitive Performance in Animal Models :
    • A study on a related compound showed significant improvements in cognitive tasks in rats, suggesting potential applications in treating cognitive deficits associated with conditions like schizophrenia .
  • Neurotransmitter Interaction :
    • Research indicated that compounds structurally similar to this compound can enhance the release of acetylcholine in the brain, leading to improved synaptic transmission .

Comparative Analysis with Similar Compounds

Compound NameMolecular WeightMechanism of ActionBiological Activity
This compound205.68 g/molReceptor modulationNeuroprotective, cognitive enhancement
N-[(3R)-1-Azabicyclo[2.2.2]oct-3-yl]furo[2,3-c]pyridine250 g/molAlpha7 nAChR agonistCognitive improvement in schizophrenia models
(1R,3R,4S)-2-Azabicyclo[2.2.1]heptane derivativesVariesEnzyme inhibitionVarious neurological effects

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